molecular formula C18H19N3O6S B2774421 N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 325988-10-1

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2774421
CAS RN: 325988-10-1
M. Wt: 405.43
InChI Key: SEQWSTMNMXQRCD-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a methoxy group (-OCH3), a nitro group (-NO2), a pyrrolidinyl group, a sulfonyl group (-SO2-), and a benzamide group (a benzene ring attached to an amide group). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxy, sulfonyl, and benzamide groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis reactions .

Scientific Research Applications

Pyrrolidine in Drug Discovery

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that features the pyrrolidine ring, a nitrogen heterocycle widely utilized in medicinal chemistry for the development of treatments for various human diseases. The significance of the pyrrolidine ring in drug discovery lies in its ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity—a phenomenon referred to as "pseudorotation". This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, emphasizing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds. The versatility of the pyrrolidine scaffold in designing new compounds with diverse biological profiles is underscored, showcasing its importance in the synthesis of novel therapeutics (Li Petri et al., 2021).

Quinoline and its Derivatives as Corrosion Inhibitors

Although not directly linked to N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide, the study on quinoline derivatives provides insight into the broader applications of nitrophenyl and pyrrolidinyl derivatives in scientific research. Quinoline derivatives are identified as effective anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. This review consolidates recent reports on quinoline-based compounds as anticorrosive materials, highlighting the significance of molecular modifications in enhancing the effectiveness of these derivatives against metallic corrosion. The presence of polar substituents like methoxy and nitro groups in these derivatives is critical for their adsorption and stability, indicating the potential of functionalized nitrophenyl compounds in material science applications (Verma et al., 2020).

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if a compound has promising therapeutic properties, future research might focus on clinical trials. Alternatively, if a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or materials science .

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-17-9-6-14(21(23)24)12-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQWSTMNMXQRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

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